molecular formula C14H18N4O3 B13413197 2,4-NH2Pyrimidine,5(2,4,5-meo)benzyl CAS No. 6981-01-7

2,4-NH2Pyrimidine,5(2,4,5-meo)benzyl

Cat. No.: B13413197
CAS No.: 6981-01-7
M. Wt: 290.32 g/mol
InChI Key: IEAAAQXTROJCRL-UHFFFAOYSA-N
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Description

Ormetoprim is an antibiotic primarily used in veterinary medicine. It is often combined with sulfadimethoxine to enhance its efficacy. Ormetoprim belongs to the class of diaminopyrimidines and functions by inhibiting the reduction of dihydrofolic acid to tetrahydrofolic acid in bacterial cells . This inhibition disrupts the synthesis of bacterial DNA, RNA, and proteins, ultimately leading to bacterial cell death.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ormetoprim involves the reaction of acrylonitrile with 4,5-dimethoxy-2-tolyl aldehydes in methanol . This reaction produces an intermediate compound, which is further processed to yield Ormetoprim. The detailed reaction conditions, including temperature, pressure, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of Ormetoprim follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and efficacy of the antibiotic. The use of high-purity reagents and advanced purification techniques is essential to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Ormetoprim undergoes various chemical reactions, including:

    Oxidation: Ormetoprim can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: The compound can also be reduced, although this is less common in its typical applications.

    Substitution: Ormetoprim can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines.

Scientific Research Applications

Ormetoprim has a wide range of scientific research applications:

Mechanism of Action

Ormetoprim exerts its effects by inhibiting the enzyme dihydrofolate reductase (DHFR) in bacterial cells . This enzyme is crucial for the conversion of dihydrofolic acid to tetrahydrofolic acid, a key step in the synthesis of nucleic acids and proteins. By blocking this pathway, Ormetoprim effectively halts bacterial growth and replication. The molecular targets include the DHFR enzyme, and the pathways involved are primarily related to folate metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ormetoprim is unique in its long-lasting effect and its specific use in veterinary medicine. Unlike trimethoprim, which is used in human medicine, Ormetoprim is tailored for animal health applications. Its combination with sulfadimethoxine provides a broader spectrum of activity and reduces the likelihood of resistance development .

Properties

CAS No.

6981-01-7

Molecular Formula

C14H18N4O3

Molecular Weight

290.32 g/mol

IUPAC Name

5-[(2,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C14H18N4O3/c1-19-10-6-12(21-3)11(20-2)5-8(10)4-9-7-17-14(16)18-13(9)15/h5-7H,4H2,1-3H3,(H4,15,16,17,18)

InChI Key

IEAAAQXTROJCRL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CC2=CN=C(N=C2N)N)OC)OC

Origin of Product

United States

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